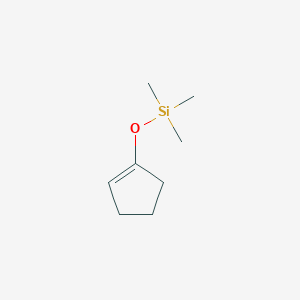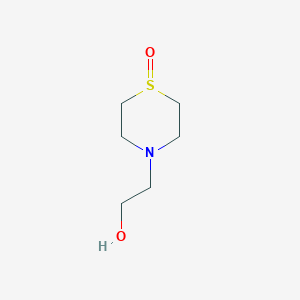
4-Cyano-1-butyne
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-Cyano-1-butyne, such as unsymmetrical 1,4-diamino-2-butynes, has been developed through microwave-assisted Cu(I)-catalyzed cross-A3-coupling/decarboxylative coupling processes. This method provides a series of target products in moderate to good yields with high chemoselectivity, demonstrating the versatility of 4-Cyano-1-butyne derivatives in chemical synthesis (Xu, Feng, & Van der Eycken, 2021).
Molecular Structure Analysis
The molecular structure of 1-butyne, a closely related compound, has been extensively studied, providing insights into the geometric parameters that likely influence the behavior of 4-Cyano-1-butyne as well. These studies utilize techniques such as gas electron diffraction and theoretical ab initio calculations to determine bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these molecules (Bastiansen et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving cyano radicals and alkynes, including 1-butyne, have been thoroughly investigated. These studies provide valuable insights into the reactivity of cyano-containing compounds. For example, reactions of the cyano radical with 1-butyne can lead to various products depending on the reaction conditions, showcasing the diverse reactivity patterns of these molecules (Jamal & Mebel, 2013).
Wissenschaftliche Forschungsanwendungen
-
Bioprocessing : 4-Cyano-1-butyne can be used in bioprocessing, a technology used for transferring the current lab-based practice of biology to a future state of industrial production .
-
Real-Time PCR : Real-time PCR (Polymerase Chain Reaction) is a technique used in molecular biology to amplify and simultaneously monitor the amplification of a targeted DNA molecule . The exact role of 4-Cyano-1-butyne in this process isn’t specified, but it could be involved in the preparation of samples or in the detection of the amplified DNA.
-
Oligos, Primers, Probes and Genes Cloning : 4-Cyano-1-butyne might be used in the synthesis of oligonucleotides, primers, and probes used in gene cloning . These are short sequences of DNA or RNA that are used to amplify target sequences, detect the presence of specific genes, or create copies of specific genes.
-
Protein Biology : In protein biology, 4-Cyano-1-butyne could be used in various ways, such as in the synthesis of proteins or in the study of protein structure and function .
-
Cell Culture and Transfection : 4-Cyano-1-butyne might be used in cell culture and transfection, which involves growing cells under controlled conditions and introducing foreign DNA into these cells .
-
Cell and Gene Therapy : In cell and gene therapy, 4-Cyano-1-butyne could be used in the development of treatments that involve altering the genes in a person’s cells to treat or cure disease .
-
Cell Analysis : 4-Cyano-1-butyne might be used in cell analysis, which involves studying the properties of cells, including their size, shape, structure, and function .
Safety And Hazards
- Toxicity : 4-Cyano-1-butyne is toxic if ingested and can cause harm to the respiratory system.
- Combustibility : It is combustible and should be handled with care.
- Storage : Store in a cool place away from direct sunlight.
Zukünftige Richtungen
Research on 4-Cyano-1-butyne continues to explore its synthetic applications, potential pharmaceutical derivatives, and novel reactions. Investigating its reactivity with various nucleophiles and its role in organic transformations could lead to exciting developments.
Eigenschaften
IUPAC Name |
pent-4-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUWIDHKAIGONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173257 | |
| Record name | 4-Cyano-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1-butyne | |
CAS RN |
19596-07-7 | |
| Record name | 4-Cyano-1-butyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Cyano-1-butyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



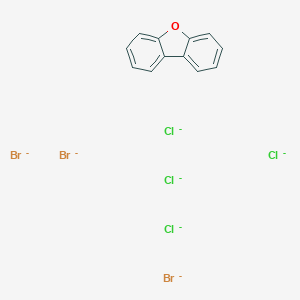
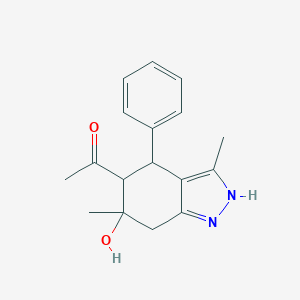
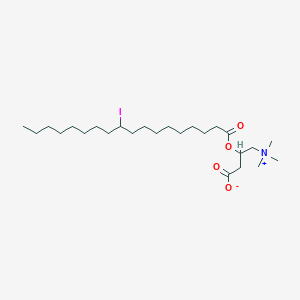
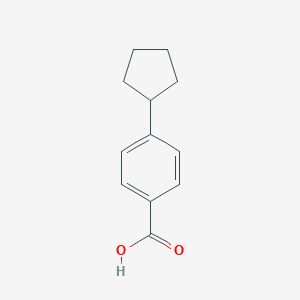
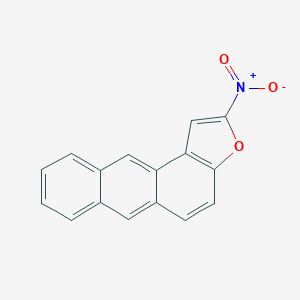
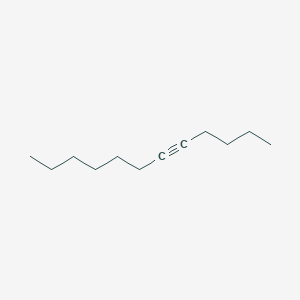
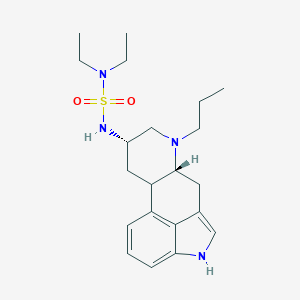
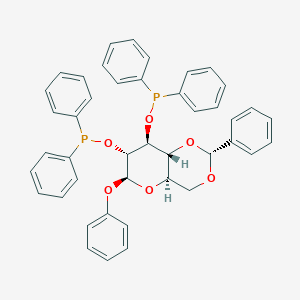
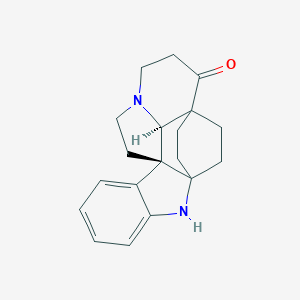
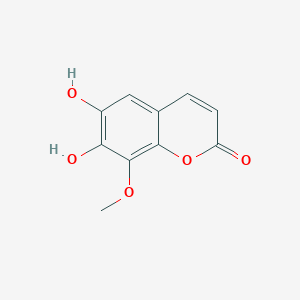
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
